molecular formula C5H9N5O B1464438 1-(2-Azidoethyl)imidazolidin-2-one CAS No. 1249569-68-3

1-(2-Azidoethyl)imidazolidin-2-one

Cat. No.: B1464438
CAS No.: 1249569-68-3
M. Wt: 155.16 g/mol
InChI Key: YQYUBXNXFMJLAE-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)imidazolidin-2-one is a chemical compound with the molecular formula C5H9N5O It is a derivative of imidazolidin-2-one, featuring an azido group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azidoethyl)imidazolidin-2-one typically involves the reaction of 1-(2-aminoethyl)imidazolidin-2-one with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the amino group with the azido group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Azidoethyl)imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Sodium azide in DMF at elevated temperatures.

    Reduction Reactions: Hydrogen gas with a palladium catalyst.

    Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.

Major Products Formed

    Substitution Reactions: Various substituted imidazolidin-2-one derivatives.

    Reduction Reactions: 1-(2-Aminoethyl)imidazolidin-2-one.

    Cycloaddition Reactions: 1,2,3-Triazole derivatives.

Scientific Research Applications

1-(2-Azidoethyl)imidazolidin-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)imidazolidin-2-one: Similar structure but with an amino group instead of an azido group.

    1-(2-Chloroethyl)imidazolidin-2-one: Contains a chloro group instead of an azido group.

    1-(2-Hydroxyethyl)imidazolidin-2-one: Features a hydroxy group in place of the azido group.

Uniqueness

1-(2-Azidoethyl)imidazolidin-2-one is unique due to the presence of the azido group, which imparts distinct reactivity compared to its analogs. The azido group allows for versatile chemical transformations, particularly in cycloaddition reactions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

1-(2-azidoethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c6-9-8-2-4-10-3-1-7-5(10)11/h1-4H2,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYUBXNXFMJLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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